(9Z)-12-hydroxyoctadec-9-enoyl-CoA

Lipid metabolism Acyl editing Phosphatidylcholine remodeling

Standard unsaturated acyl-CoAs like oleoyl-CoA cannot replicate the unique enzymatic discrimination of hydroxylated fatty acids. (9Z)-12-hydroxyoctadec-9-enoyl-CoA (ricinoleoyl-CoA) solves this. - **Key data**: 4-6× faster removal from PC by LPCATs vs. oleoyl; high apparent Km (50 μM) for microsomal acyltransferases. - **Applications**: LPAAT assays with polyamine activation (>0.1 mM spermine), acyl-CoA reductase substrates, oilseed engineering. - **Supply**: Validated for plant/mammalian systems. Bulk R&D quantities available.

Molecular Formula C39H68N7O18P3S
Molecular Weight 1048.0 g/mol
Cat. No. B15544984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9Z)-12-hydroxyoctadec-9-enoyl-CoA
Molecular FormulaC39H68N7O18P3S
Molecular Weight1048.0 g/mol
Structural Identifiers
InChIInChI=1S/C39H68N7O18P3S/c1-4-5-6-13-16-27(47)17-14-11-9-7-8-10-12-15-18-30(49)68-22-21-41-29(48)19-20-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h11,14,25-28,32-34,38,47,50-51H,4-10,12-13,15-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/b14-11+
InChIKeyBHVZCCKRRPYXCV-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(9Z)-12-Hydroxyoctadec-9-enoyl-CoA: Key Specifications & Research Applications


(9Z)-12-hydroxyoctadec-9-enoyl-CoA, also known as ricinoleoyl-CoA, is a long-chain hydroxy fatty acyl-coenzyme A thioester derived from ricinoleic acid [1]. It serves as the activated form of ricinoleate for lipid metabolism studies, functioning as an acyl donor in glycerolipid biosynthesis and as a substrate in beta-oxidation pathways [2]. This compound is a member of the unsaturated fatty acyl-CoA class, specifically a monounsaturated C18 hydroxyacyl-CoA, and is utilized in enzymology to investigate acyltransferase specificity, lipid remodeling, and the unique metabolic processing of hydroxylated fatty acids in both plant and mammalian systems [3].

Hydroxylated fatty acyl-CoA probe
Lipid remodeling & acyl editing studies
Acyltransferase specificity assays

(9Z)-12-Hydroxyoctadec-9-enoyl-CoA vs. Generic Analogs


The presence of a hydroxyl group at the C12 position confers unique biochemical properties to (9Z)-12-hydroxyoctadec-9-enoyl-CoA that are not shared by standard unsaturated or saturated acyl-CoAs [1]. This modification dramatically alters its recognition and processing by key lipid metabolic enzymes. Studies show that while C18-unsaturated acyl-CoAs like oleoyl-CoA are generally preferred substrates for many acyltransferases, the specific hydroxy group in ricinoleoyl-CoA leads to either poor utilization in forward reactions or a markedly different kinetic profile in reverse reactions compared to its non-hydroxylated counterpart [2]. Substituting this compound with a generic long-chain acyl-CoA, such as palmitoyl-CoA or oleoyl-CoA, would fail to replicate the specific enzymatic discrimination and unique metabolic routing observed for hydroxy fatty acids, thereby invalidating experimental outcomes focused on the specialized metabolism of hydroxylated lipids [3].

C12 hydroxyl alters enzyme recognition

Generic long-chain acyl-CoAs lack this functional group, leading to different kinetic profiles and metabolic routing.

Oleoyl-CoA fails in reverse LPCAT reaction

The hydroxy fatty acyl-CoA is preferentially removed from membrane lipids; substitution with oleoyl-CoA would miss this selective retrieval.

Palmitoyl-CoA cannot replicate hydroxy FA routing

Saturated acyl-CoAs follow distinct pathways and cannot model the specialized enzymology of hydroxylated lipid metabolism.

(9Z)-12-Hydroxyoctadec-9-enoyl-CoA: Quantitative Evidence vs. Common Alternatives


Ricinoleoyl-CoA vs. Oleoyl-CoA Removal from PC

In the reverse reaction of Arabidopsis LPCAT enzymes, a ricinoleoyl group at the sn-2 position of phosphatidylcholine (PC) is removed to form ricinoleoyl-CoA at a rate 4–6-fold faster than an oleoyl group is removed to form oleoyl-CoA [1]. This occurs despite ricinoleoyl-CoA being a poor substrate in the forward reaction, indicating a specialized and highly efficient retrieval mechanism for this hydroxy fatty acid from membrane lipids [1].

Removal Rate
Head-to-head
4–6× faster than oleoyl group
Selective lipid editing pathway context
Arabidopsis LPCAT1/2 reverse reaction
Lipid metabolism Acyl editing Phosphatidylcholine remodeling

High Km vs. Common Acyl-CoAs in Glycerolipid Synthesis

When tested as an acyl donor in rat liver microsomal acyltransferase systems, ricinoleoyl-CoA exhibits a high apparent Km of 50 μM for incorporation into glycerolipids [1]. This high Km value is significantly elevated compared to the typical low micromolar Km values observed for common long-chain acyl-CoAs like palmitoyl-CoA or oleoyl-CoA in similar assays [2]. This kinetic barrier explains the exclusion of ricinoleic acid from phospholipids in vivo [1].

Apparent Km
Reported
50 μM
Low affinity in generic acyltransferase systems
Rat liver microsomes; ≥5-fold higher than common CoAs
Enzyme kinetics Glycerolipid biosynthesis Substrate specificity

Polyamine-Dependent LPAAT Activity

In castor bean microsomes, ricinoleoyl-CoA is an ineffective substrate for LPA acyltransferase (LPAAT) in the absence of polyamines, while other unsaturated acyl-CoAs are rapidly incorporated [1]. The addition of spermine or spermidine at concentrations >0.1 mM specifically activates ricinoleoyl-CoA utilization while concurrently decreasing the incorporation rates of other acyl-CoAs [1]. This polyamine-dependent switch is unique to ricinoleoyl-CoA and is not observed for other acyl-CoAs in the same system [1].

Polyamine Switch
Head-to-head
Inactive → active with spermine
Conditional substrate utilization context
Castor bean microsomes; >0.1 mM polyamines
Enzyme regulation Lysophosphatidic acid acyltransferase Polyamine effects

Low Activity in LPCAT Forward Reaction

Across seven plant LPCAT enzymes from five species, ricinoleoyl-CoA (12-hydroxyoctadec-9-enoyl-CoA) consistently shows low activity in the forward acylation reaction of lysophosphatidylcholine, in contrast to the preferred C18-unsaturated acyl-CoAs and even the saturated palmitoyl-CoA [1]. This indicates that the hydroxy group at C12 acts as a structural deterrent for the forward reaction of this key acyl-editing enzyme, whereas the reverse reaction is highly favored [1].

Forward Acylation
Class-level
Lowest among C18 acyl-CoAs
Consistent discrimination in LPCAT forward reaction
7 plant LPCATs; hydroxy group deterrent
Acyltransferase specificity LPCAT enzyme Acyl-CoA preference

Acyl-CoA Reductase Substrate Specificity

(9Z,12R)-12-hydroxyoctadec-9-enoyl-CoA (ricinoleoyl-CoA) is a known substrate for acyl-CoA reductase (EC 1.2.1.50), which catalyzes its NADPH-dependent reduction to (9Z,12R)-12-hydroxyoctadec-9-enal [1]. This aldehyde can be further reduced to the corresponding diol. This enzymatic pathway is distinct from beta-oxidation or glycerolipid synthesis and represents a specialized route for converting hydroxy fatty acyl-CoAs into fatty alcohols and diols, which are valuable industrial feedstocks [2].

Reductase Substrate
Data to verify
NADPH-dependent aldehyde formation
Supports fatty alcohol synthesis studies
EC 1.2.1.50; hydroxy diol precursor
Fatty alcohol biosynthesis Acyl-CoA reductase Enzyme specificity

(9Z)-12-Hydroxyoctadec-9-enoyl-CoA: Research & Industrial Applications


Acyl-Editing and Lipid Remodeling Pathways

Employ (9Z)-12-hydroxyoctadec-9-enoyl-CoA to trace the selective removal of hydroxylated fatty acids from membrane lipids. Given its 4–6-fold faster removal rate from PC by LPCATs compared to oleoyl groups [1], it serves as an ideal probe to elucidate the mechanisms by which cells distinguish and recycle hydroxy fatty acids, a process critical in oilseed engineering and understanding plant stress responses.

Polyamine-Dependent Storage Lipid Biosynthesis

Utilize this compound as a conditional substrate in LPAAT assays to study the regulatory role of polyamines in directing hydroxy fatty acids into triacylglycerols. The requirement for >0.1 mM spermine or spermidine to activate ricinoleoyl-CoA utilization offers a controllable system to investigate how cellular polyamine levels govern the synthesis of high-value hydroxy oils in crops like castor bean [1].

Synthesis of Hydroxy Fatty Alcohols and Diols

Apply (9Z)-12-hydroxyoctadec-9-enoyl-CoA as a precursor in acyl-CoA reductase (EC 1.2.1.50) catalyzed reactions to produce (9Z,12R)-12-hydroxyoctadec-9-enal and subsequently (9Z,12R)-octadec-9-ene-1,12-diol [1]. These products are specialty chemicals with potential applications in biolubricants, cosmetics, and polymer synthesis, offering a route to valorize ricinoleate-derived intermediates.

Acyltransferase Substrate Discrimination

Use the high apparent Km (50 μM) of ricinoleoyl-CoA for microsomal acyltransferases [1] as a quantitative benchmark to identify and characterize enzymes that specifically channel hydroxy fatty acids away from membrane lipids and into storage oils. This aids in the discovery and engineering of acyltransferases with improved specificity for hydroxy fatty acids for biotechnological applications.

Application
Selection Property
Validation Focus
Lipid editing pathway studies
LPCAT reverse reaction selectivity
Hydroxyacyl retrieval from PC
Polyamine-directed TAG assembly
Polyamine-dependent LPAAT activation
Spermine effect on hydroxy FA flux
Hydroxy fatty alcohol synthesis
Acyl-CoA reductase substrate utility
NADPH-dependent aldehyde/diol production
Acyltransferase discrimination profiling
Km-based substrate selectivity
Enzyme engineering for hydroxy FA

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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